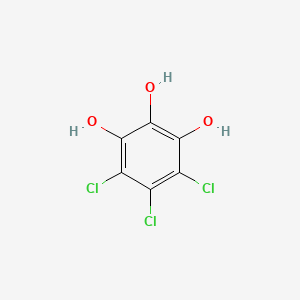
Trichloropyrogallol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichlorobenzene-1,2,3-triol is a chlorinated aromatic compound with the molecular formula C6H3Cl3O3 It is a derivative of benzene, where three chlorine atoms and three hydroxyl groups are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trichlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the chlorination of 1,2,3-trihydroxybenzene (pyrogallol) using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 4,5,6-trichlorobenzene-1,2,3-triol may involve large-scale chlorination processes using advanced reactors and catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4,5,6-Trichlorobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
科学研究应用
4,5,6-Trichlorobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4,5,6-trichlorobenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
相似化合物的比较
Similar Compounds
1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chemical properties but lacking hydroxyl groups.
1,2,4-Trichlorobenzene: Another isomer with different chlorine atom positions.
2,4,6-Tribromobenzene-1,3,5-triol: A brominated analog with similar structural features.
Uniqueness
4,5,6-Trichlorobenzene-1,2,3-triol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
56961-21-8 |
|---|---|
分子式 |
C6H3Cl3O3 |
分子量 |
229.4 g/mol |
IUPAC 名称 |
4,5,6-trichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)4(10)6(12)5(11)3(1)9/h10-12H |
InChI 键 |
CJQALGPVJPPULG-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1O)Cl)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


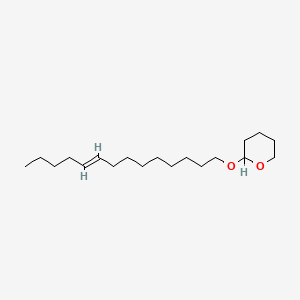
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
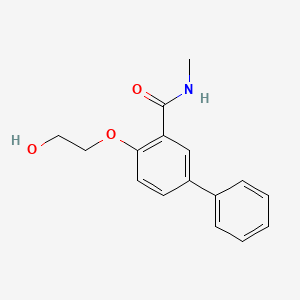
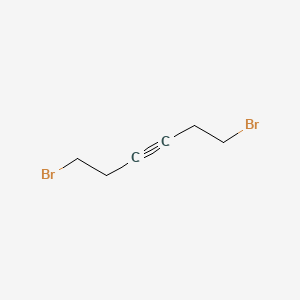
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)


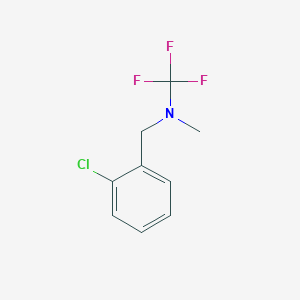
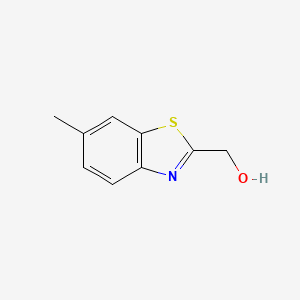
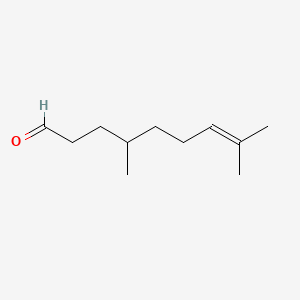
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
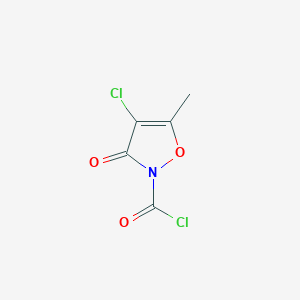
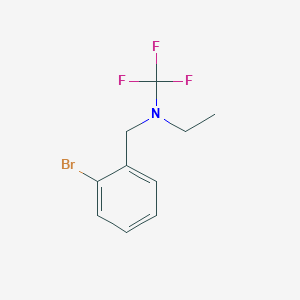
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
